4-[4-(3-Nitrophenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid
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Overview
Description
4-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid is a complex organic compound with the molecular formula C₁₄H₁₅N₃O₇S. This compound is characterized by the presence of a piperazine ring substituted with a nitrobenzenesulfonyl group and an oxobutenoic acid moiety. It is primarily used in research settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the nitrobenzenesulfonyl group: The piperazine ring is then reacted with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the oxobutenoic acid moiety: This involves the reaction of the intermediate with maleic anhydride under controlled conditions.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production would likely follow similar synthetic routes with optimization for scale, yield, and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The double bond in the oxobutenoic acid moiety can participate in addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Addition: Reagents like Grignard reagents or organolithium compounds.
Major Products
Amino derivatives: From the reduction of the nitro group.
Substituted piperazines: From nucleophilic substitution reactions.
Adducts: From addition reactions to the double bond.
Scientific Research Applications
4-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules:
Molecular Targets: Enzymes and receptors that can bind to the piperazine or nitrobenzenesulfonyl moieties.
Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]-butanoic acid: Lacks the oxobutenoic acid moiety.
4-[4-(3-aminobenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid: Contains an amino group instead of a nitro group.
Uniqueness
4-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H15N3O7S |
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Molecular Weight |
369.35 g/mol |
IUPAC Name |
4-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H15N3O7S/c18-13(4-5-14(19)20)15-6-8-16(9-7-15)25(23,24)12-3-1-2-11(10-12)17(21)22/h1-5,10H,6-9H2,(H,19,20) |
InChI Key |
AVPUHKCDENOLPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C=CC(=O)O)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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